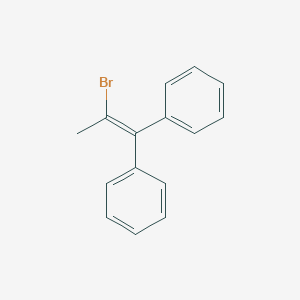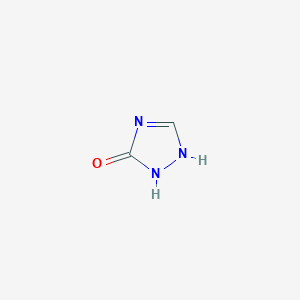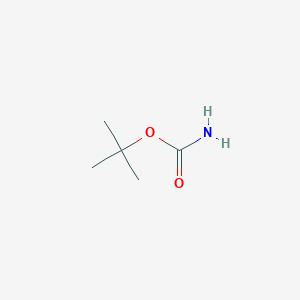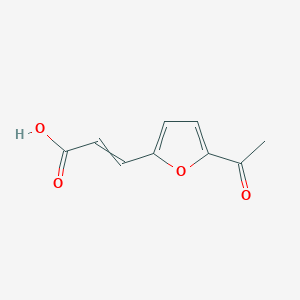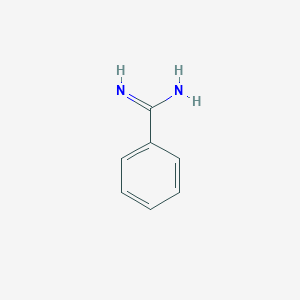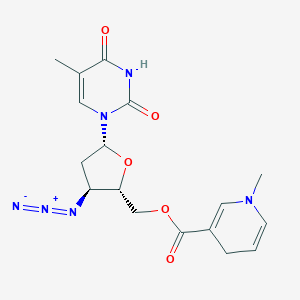
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine, commonly known as DAPD, is a nucleoside analogue that has been extensively studied for its antiviral properties. It was first synthesized in 1991 and has since been the subject of numerous scientific studies.
作用機序
DAPD is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further replication of the viral DNA. DAPD also inhibits the reverse transcriptase enzyme by binding to its active site, thereby preventing the enzyme from synthesizing new viral DNA.
生化学的および生理学的効果
DAPD has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for antiviral and anticancer therapy. However, it has been shown to have some cytotoxic effects on normal cells, particularly at high concentrations. In addition, DAPD has been shown to have poor oral bioavailability, which limits its use as an oral medication.
実験室実験の利点と制限
DAPD has several advantages for use in laboratory experiments, including its high potency against HIV-1 and HBV, its low toxicity, and its ability to induce apoptosis in cancer cells. However, its poor oral bioavailability and cytotoxic effects on normal cells limit its use in certain experiments.
将来の方向性
There are several future directions for research on DAPD, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other antiviral or anticancer drugs, and the exploration of its potential use in other viral or cancer diseases. In addition, further research is needed to better understand the cytotoxic effects of DAPD on normal cells and to develop strategies to mitigate these effects.
合成法
The synthesis of DAPD involves several steps, starting with the reaction of 3'-deoxythymidine with 1,4-dihydropyridine-3-carboxylic acid. This is followed by the addition of an azido group to the 3' position of the thymidine ring. The final step involves the acylation of the 5' hydroxyl group with the pyridine-3-carbonyl group. The resulting compound is a white crystalline solid with a molecular weight of 316.3 g/mol.
科学的研究の応用
DAPD has been extensively studied for its antiviral properties, particularly against HIV-1 and hepatitis B virus (HBV). It has been shown to inhibit viral replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. In addition, DAPD has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
特性
CAS番号 |
116333-41-6 |
|---|---|
製品名 |
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine |
分子式 |
C17H20N6O5 |
分子量 |
388.4 g/mol |
IUPAC名 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H20N6O5/c1-10-7-23(17(26)19-15(10)24)14-6-12(20-21-18)13(28-14)9-27-16(25)11-4-3-5-22(2)8-11/h3,5,7-8,12-14H,4,6,9H2,1-2H3,(H,19,24,26)/t12-,13+,14+/m0/s1 |
InChIキー |
XUUPZVLCORYPPM-BFHYXJOUSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
その他のCAS番号 |
116333-41-6 |
同義語 |
5'-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)-3'-azido-3'-deoxythymidine 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine AZT-CDS DPAZT H(2)PyrAZT H2PyrAZT HPAZT ZDV chemical delivery system ZDV-5'-(1,4-dihydrotrigonellinate) ZDV-CDS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





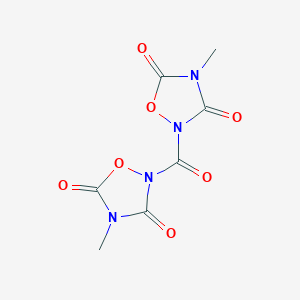


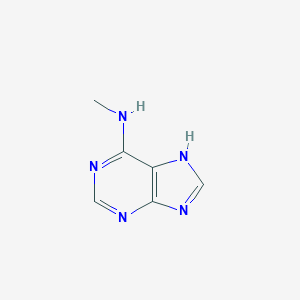
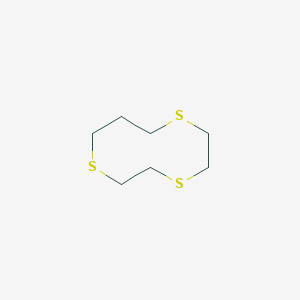
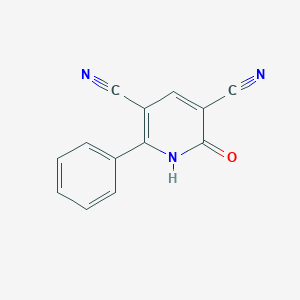
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
